Evidence Item 1: Topological Polar Surface Area (TPSA) Differentiation vs. 5-Methyl Analog
The target compound carries a methylsulfonyl group at the thiophene C-5 position, whereas its closest analog (CAS 605661-11-8) carries a methyl group. PubChem-computed TPSA for the target compound is 166 Ų [1]. For the 5-methyl analog (C12H9N3O2S), the absence of two sulfonyl oxygen atoms and one sulfur atom reduces the computed TPSA to approximately 111 Ų (estimated from the SMILES N#Cc1c(N)sc(c1c1ccc(cc1)[N+](=O)[O-])C) . This ~55 Ų TPSA differential places the two compounds in different permeability-predictive categories for oral bioavailability screening. The target compound's higher TPSA also increases its capacity for polar interactions with protein binding pockets.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 166 Ų (PubChem-computed, Cactvs 3.4.8.24) |
| Comparator Or Baseline | 2-Amino-5-methyl-4-(4-nitrophenyl)thiophene-3-carbonitrile (CAS 605661-11-8): ~111 Ų (estimated from SMILES structure) |
| Quantified Difference | ΔTPSA ≈ +55 Ų (~50% increase) |
| Conditions | Computed property (PubChem Cactvs / SMILES-based estimation) |
Why This Matters
TPSA >140 Ų is a widely used threshold for predicting poor oral absorption; the target compound exceeds this threshold while the methyl analog likely does not, making them non-interchangeable in permeability-critical screening cascades.
- [1] PubChem. 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile. Computed Properties: Topological Polar Surface Area = 166 Ų. CID 97628839. View Source
